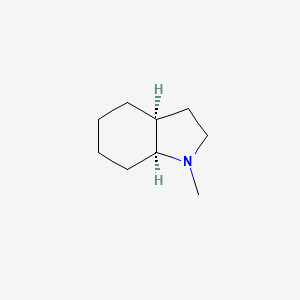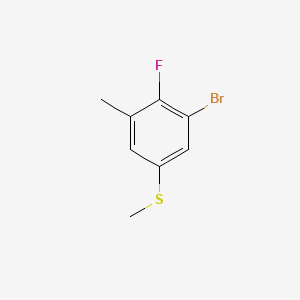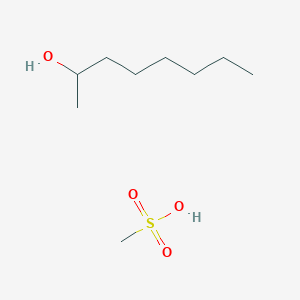
Methanesulfonic acid--octan-2-ol (1/1)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Methanesulfonic acid can be synthesized through the direct sulfonation of methane using an electrochemical reactor without adding peroxide initiators. This process involves the use of oleum and methane, with the formation of an initiating species from the electrolyte at a boron-doped diamond anode . Octan-2-ol can be prepared through the hydration of 1-octene or by the reduction of 2-octanone.
Industrial Production Methods
Industrial production of methanesulfonic acid typically involves the oxidation of dimethyl sulfide using chlorine, followed by extraction and purification . The production of octan-2-ol on an industrial scale can be achieved through the catalytic hydrogenation of 2-octanone.
Analyse Chemischer Reaktionen
Types of Reactions
Methanesulfonic acid–octan-2-ol (1/1) can undergo various chemical reactions, including:
Oxidation: Methanesulfonic acid can be oxidized to form methanesulfonic acid anhydride.
Reduction: Octan-2-ol can be reduced to octane.
Substitution: Methanesulfonic acid can participate in nucleophilic substitution reactions, forming methanesulfonates.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed.
Major Products
Oxidation: Methanesulfonic acid anhydride.
Reduction: Octane.
Substitution: Methanesulfonates.
Wissenschaftliche Forschungsanwendungen
Methanesulfonic acid–octan-2-ol (1/1) has several scientific research applications:
Chemistry: Used as a solvent and reagent in organic synthesis due to its strong acidity and solubility properties.
Biology: Investigated for its potential role in biological systems, particularly in the study of enzyme-catalyzed reactions.
Medicine: Explored for its potential use in drug formulation and delivery systems.
Wirkmechanismus
The mechanism of action of methanesulfonic acid–octan-2-ol (1/1) involves the interaction of methanesulfonic acid with various molecular targets through hydrogen bonding and electrostatic interactions. Methanesulfonic acid can stabilize molecular clusters, promoting nucleation processes in atmospheric chemistry . Octan-2-ol can interact with lipid membranes, affecting their fluidity and permeability.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Sulfuric Acid: Another strong acid with similar acidity but higher corrosivity.
Hydrochloric Acid: Strong acid with different solubility properties.
Ethanol: A primary alcohol with different reactivity compared to secondary alcohols like octan-2-ol.
Eigenschaften
CAS-Nummer |
924-80-1 |
|---|---|
Molekularformel |
C9H22O4S |
Molekulargewicht |
226.34 g/mol |
IUPAC-Name |
methanesulfonic acid;octan-2-ol |
InChI |
InChI=1S/C8H18O.CH4O3S/c1-3-4-5-6-7-8(2)9;1-5(2,3)4/h8-9H,3-7H2,1-2H3;1H3,(H,2,3,4) |
InChI-Schlüssel |
YIBBJOMUYVWEHC-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCC(C)O.CS(=O)(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


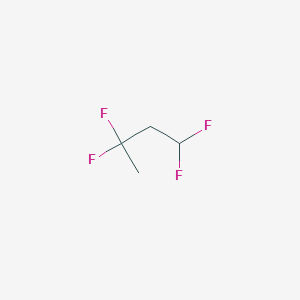
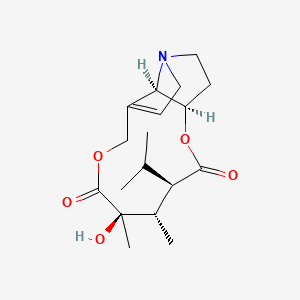
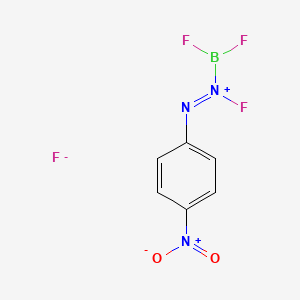
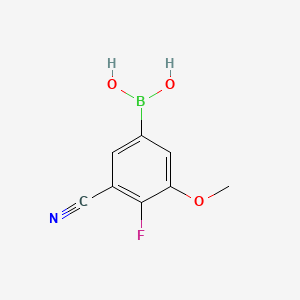
![2,6-Bis[(2-methylpropan-2-yl)oxycarbonylamino]hexanoate; dicyclohexylazanium](/img/structure/B14757145.png)

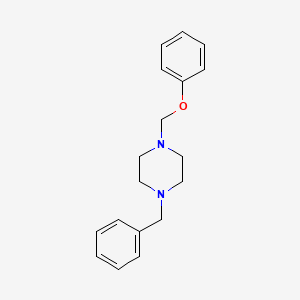
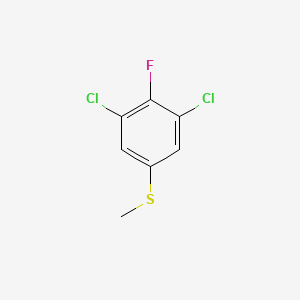
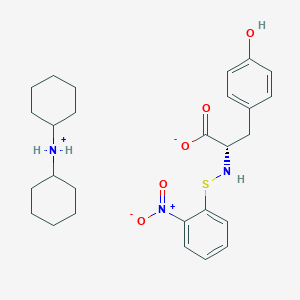

![Cyclopenta[cd]azulene](/img/structure/B14757204.png)

